molecular formula C30H26D6F6N4O2 B1574238 Monohydroxy Netupitant D6

Monohydroxy Netupitant D6

カタログ番号 B1574238
分子量: 600.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.

科学的研究の応用

Metabolism and Excretion

  • Pharmacokinetic Profile and Metabolism : Monohydroxy Netupitant (M3) is identified as a major metabolite of Netupitant, a neurokinin 1 receptor antagonist. In a pharmacokinetic study, it accounted for about 33% of the Netupitant plasma exposure. The study indicated extensive metabolism of Netupitant, forming phase I and II metabolites, including M3. Elimination was mainly via feces, with less than 4% through urine, indicating the hepatic/biliary route as the major elimination pathway for drug-related entities (Giuliano et al., 2012).

Pharmacological Characterization

  • Electrochemistry in Metabolization Simulation : A study on the oxidative metabolization pattern of Netupitant, including M3, utilized electrochemistry coupled with mass spectrometry. It simulated the intensive hepatic biotransformation of Netupitant, mimicking enzyme-mediated reactions such as N-dealkylation, hydroxylation, and N-oxidation. This approach provided insights into potentially unknown metabolites and offered an alternative method for synthesizing oxidation products for further studies (Chira et al., 2021).

Neurokinin-1 Receptor Antagonism

  • PET Imaging and ADME Studies : Netupitant, and by extension its metabolites like M3, has been studied for its brain receptor occupancy and disposition in humans using positron emission tomography (PET) imaging. These studies provide insights into the effectiveness of Netupitant as a neurokinin-1 receptor antagonist, including its absorption, metabolism, and elimination patterns, crucial for understanding the role of M3 in this process (Spinelli et al., 2013).

Drug Interactions and Safety

  • Pharmacokinetic Interaction Studies : Research on Netupitant's effect on the pharmacokinetics of other drugs, like midazolam, erythromycin, and dexamethasone, can be pertinent to understanding the behavior of its metabolites, including M3. These studies examine how Netupitant, as a moderate inhibitor of CYP3A4, impacts the metabolism and clearance of co-administered drugs, providing indirect insights into the interactions and safety profile of M3 (Lanzarotti & Rossi, 2013).

特性

製品名

Monohydroxy Netupitant D6

分子式

C30H26D6F6N4O2

分子量

600.63

同義語

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。